molecular formula C3H4BrClO2S B13473284 (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride CAS No. 1937253-54-7

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

Cat. No.: B13473284
CAS No.: 1937253-54-7
M. Wt: 219.49 g/mol
InChI Key: XRVUKQKOWRSTOH-UPHRSURJSA-N
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Description

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride is an organic compound characterized by the presence of a bromine atom, a sulfonyl chloride group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride typically involves the reaction of 3-bromoprop-2-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-bromoprop-2-ene-1-ol+chlorosulfonic acid(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride+H2O\text{3-bromoprop-2-ene-1-ol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-bromoprop-2-ene-1-ol+chlorosulfonic acid→(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The sulfonyl chloride group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium or nickel may be used to facilitate addition reactions.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can result in the reduction of the double bond.

Scientific Research Applications

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various functional groups, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-bromoprop-2-ene-1-sulfonyl chloride: Similar structure but different configuration around the double bond.

    3-chloroprop-2-ene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    3-bromoprop-2-ene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

Uniqueness

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride is unique due to its specific configuration and the presence of both a bromine atom and a sulfonyl chloride group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

1937253-54-7

Molecular Formula

C3H4BrClO2S

Molecular Weight

219.49 g/mol

IUPAC Name

(Z)-3-bromoprop-2-ene-1-sulfonyl chloride

InChI

InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1-

InChI Key

XRVUKQKOWRSTOH-UPHRSURJSA-N

Isomeric SMILES

C(/C=C\Br)S(=O)(=O)Cl

Canonical SMILES

C(C=CBr)S(=O)(=O)Cl

Origin of Product

United States

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